

efficacy of Ivospemin in combination with doxorubicin in ovarian cancer models

Author: BenchChem Technical Support Team. Date: December 2025

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Efficacy of Ivosidenib in Ovarian Cancer Models: A Comparative Analysis

A Note on Terminology: The term "Ivospemin" did not yield specific results in existing research literature. It is highly probable that this is a typographical error for Ivosidenib, a targeted therapy drug. This guide will proceed under the assumption that the intended subject is Ivosidenib. While direct studies of Ivosidenib in combination with doxorubicin in ovarian cancer models are not readily available in the provided search results, this guide will synthesize findings on Ivosidenib's efficacy in ovarian cancer, particularly in combination with platinum-based chemotherapy like cisplatin, and provide a comparative context with the known mechanisms of doxorubicin.

Introduction to Ivosidenib and Doxorubicin in Ovarian Cancer

Ivosidenib is a small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] While initially developed for cancers with specific IDH1 mutations, emerging research suggests its potential in treating cancers without this mutation, including ovarian cancer.[3][4] In ovarian cancer, Ivosidenib has been shown to enhance sensitivity to platinum-based chemotherapy, such as cisplatin, by reducing cancer cell stemness.[3][5]

Doxorubicin is a well-established anthracycline chemotherapy drug used in the treatment of various cancers, including ovarian cancer.[6][7][8] Its primary mechanism of action involves



intercalating into DNA and inhibiting the enzyme topoisomerase II, which is crucial for DNA replication and repair.[7][9][10] This action leads to DNA damage and ultimately triggers cancer cell death.[9][11] Doxorubicin is often used in liposomal formulations to reduce cardiotoxicity.[7] [8]

Comparative Efficacy Data

The following tables summarize key quantitative data from preclinical studies on Ivosidenib in ovarian cancer models. Direct comparative data for an Ivosidenib and doxorubicin combination is not available in the search results; therefore, data for Ivosidenib in combination with cisplatin is presented as an illustrative example of its potential synergistic effects with chemotherapy.

Table 1: In Vitro Efficacy of Ivosidenib in Combination with Cisplatin in Ovarian Cancer Cell Lines

Cell Line	Treatment	Effect	Quantitative Finding	Citation
SK-3rd (ovarian CSC model)	Ivosidenib + Cisplatin	Enhanced sensitivity to cisplatin	Ivosidenib was the most effective in sensitizing cisplatin among five candidate compounds.	[3]
SKDDP (platinum- resistant)	Ivosidenib + Cisplatin	Enhanced sensitivity to cisplatin	Ivosidenib was the most effective in sensitizing cisplatin.	[3]
SKOV3, CAOV3, OVCAR4, SK- 3rd, SKDDP	Ivosidenib	Reduced cancer cell stemness	Significantly reduced the number and volume of tumor spheres.	[3]



Table 2: Apoptosis Induction by Ivosidenib and Cisplatin in Ovarian Cancer Cells

Treatment	Effect	Quantitative Finding	Citation
Ivosidenib (10 μM) + Cisplatin (10 μM)	Increased apoptosis	Significantly enhanced apoptosis in ovarian cancer cells.	[3]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the research of Ivosidenib in ovarian cancer models.

Cell Viability and Drug Sensitivity (MTT Assay)

- Objective: To assess the effect of Ivosidenib on the sensitivity of ovarian cancer cells to cisplatin.
- · Method:
 - Ovarian cancer cell lines (e.g., SK-3rd, SKDDP) were seeded in 96-well plates.
 - Cells were treated with varying concentrations of Ivosidenib, cisplatin, or a combination of both.
 - After a specified incubation period (e.g., 72 hours), MTT solution was added to each well.
 - The resulting formazan crystals were dissolved in a solubilization buffer.
 - The absorbance was measured at a specific wavelength to determine cell viability.[3][5]

Colony Formation Assay

- Objective: To evaluate the long-term proliferative capacity of ovarian cancer cells after treatment.
- Method:



- Cells were seeded at a low density in 6-well plates.
- They were treated with Ivosidenib, cisplatin, or their combination.
- The medium was changed periodically until visible colonies formed.
- Colonies were fixed with methanol and stained with crystal violet.
- The number of colonies was counted to assess the inhibition of proliferation.[3][5]

Apoptosis Assay (Flow Cytometry)

- Objective: To quantify the induction of apoptosis in ovarian cancer cells.
- Method:
 - Ovarian cancer cells were seeded in 6-well plates and treated with Ivosidenib, cisplatin, or both for 72 hours.
 - Cells were harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
 - The stained cells were analyzed by a spectral cell analyzer.
 - The percentages of early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+)
 cells were determined using flow cytometry software.[3]

Sphere-Forming Assay

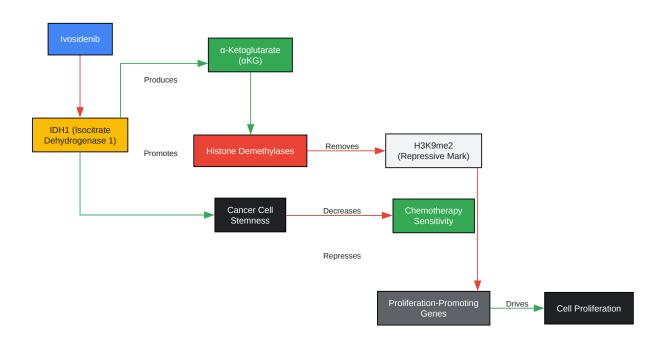
- Objective: To assess the impact of Ivosidenib on the self-renewal capacity and stemness of ovarian cancer cells.
- Method:
 - Single-cell suspensions of ovarian cancer cells (e.g., SKOV3, CAOV3, OVCAR4, SK-3rd, SKDDP) were plated in ultra-low attachment plates.
 - Cells were cultured in a serum-free medium supplemented with growth factors to promote sphere formation.



- The cells were treated with Ivosidenib.
- The number and volume of the resulting tumor spheres were measured after a set period.
 [3]

Signaling Pathways and Mechanisms of Action Ivosidenib's Mechanism of Action in Ovarian Cancer

Ivosidenib targets the IDH1 enzyme, which is involved in cellular metabolism.[1] In the context of ovarian cancer, particularly high-grade serous carcinoma (HGSC), wildtype IDH1 is often upregulated.[4][12][13] Inhibition of IDH1 by Ivosidenib has been shown to decrease the proliferation of HGSC cell lines by inducing senescence.[4][12] Mechanistically, suppressing IDH1 increases the repressive histone mark H3K9me2 at the loci of genes that promote proliferation, leading to their decreased expression.[4][13] Furthermore, Ivosidenib has been found to reduce the stemness of ovarian cancer cells, which may contribute to its ability to sensitize them to chemotherapy.[3][14]





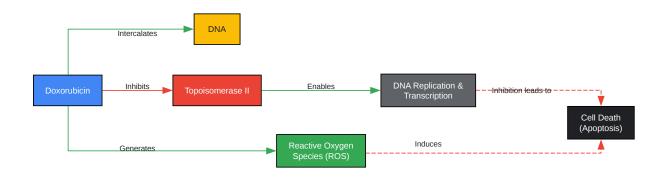


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Caption: Ivosidenib inhibits IDH1, leading to decreased cell proliferation and stemness.

Doxorubicin's Mechanism of Action

Doxorubicin's anticancer effects are primarily attributed to its ability to interfere with DNA synthesis and function.[6] It intercalates between DNA base pairs, which inhibits the progression of topoisomerase II.[7] This enzyme is responsible for relaxing DNA supercoils during transcription and replication. By stabilizing the topoisomerase II complex after it has broken the DNA chain, doxorubicin prevents the re-ligation of the DNA double helix, leading to a halt in replication and ultimately, cell death.[7][9] Doxorubicin can also generate reactive oxygen species, contributing to its cytotoxicity.[6][9]



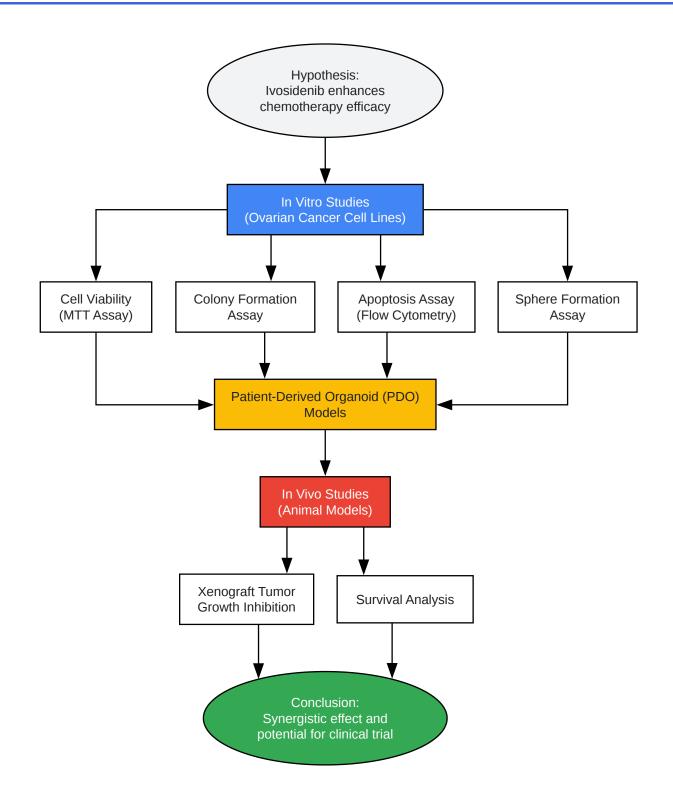
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Caption: Doxorubicin's mechanism of action leading to cancer cell death.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a combination therapy like Ivosidenib and a chemotherapeutic agent in ovarian cancer models.





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Caption: A standard preclinical workflow for evaluating combination cancer therapies.



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- To cite this document: BenchChem. [efficacy of Ivospemin in combination with doxorubicin in ovarian cancer models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10826509#efficacy-of-ivospemin-in-combination-withdoxorubicin-in-ovarian-cancer-models]

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